4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol is a synthetic compound developed as part of anti-cancer research. It is classified as a tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFRs) [, ]. It has shown potential in preclinical studies for inhibiting angiogenesis, the formation of new blood vessels, a crucial process in tumor growth and progression [, , ].
O-Demethyl Vandetanib is a derivative of Vandetanib, a small molecule inhibitor primarily used in the treatment of certain types of cancer, particularly medullary thyroid carcinoma and non-small cell lung cancer. This compound is classified as a tyrosine kinase inhibitor, targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor and epidermal growth factor receptor, which play significant roles in tumor growth and angiogenesis.
O-Demethyl Vandetanib is synthesized from Vandetanib through specific demethylation reactions. Vandetanib itself is derived from the chemical class of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of O-Demethyl Vandetanib typically involves the following steps:
The reaction conditions are critical; for instance, using boron tribromide requires careful temperature control to prevent overreaction and degradation of the product. The yield and purity of O-Demethyl Vandetanib can be optimized by adjusting solvent systems and reaction times during synthesis.
O-Demethyl Vandetanib retains the core structure of Vandetanib but lacks one methyl group on the nitrogen atom within its structure. The molecular formula can be represented as CHNOS.
O-Demethyl Vandetanib can undergo various chemical reactions typical for organic compounds, including:
The reactivity of O-Demethyl Vandetanib can be influenced by its functional groups; for example, the sulfonamide group can participate in acid-base reactions, while the quinazoline ring may undergo electrophilic aromatic substitution.
O-Demethyl Vandetanib functions by inhibiting the phosphorylation of receptor tyrosine kinases involved in signaling pathways that promote cell proliferation and survival. By binding to these receptors, it effectively blocks their activity, leading to reduced tumor growth and angiogenesis.
Studies have shown that O-Demethyl Vandetanib exhibits potent inhibitory effects against vascular endothelial growth factor receptor and epidermal growth factor receptor, similar to its parent compound Vandetanib. The inhibition leads to downstream effects on cell cycle regulation and apoptosis in cancer cells.
O-Demethyl Vandetanib is primarily used in cancer research as a model compound for studying the effects of tyrosine kinase inhibition. It serves as a valuable tool in:
Vandetanib (C₂₂H₂₄BrFN₄O₂) features a quinazoline core structure substituted with a 4-bromo-2-fluorophenylamino group at position 4, a methoxy group at position 6, and a (1-methylpiperidin-4-yl)methoxy moiety at position 7. The O-Demethyl Vandetanib metabolite arises from the oxidative removal of the methyl group from the 6-methoxy substituent, converting it into a phenolic hydroxyl group (C₂₁H₂₂BrFN₄O₂). This biotransformation results in a molecular weight reduction of 14 Da (from 475.35 g/mol to 461.33 g/mol) and introduces a site capable of phase II conjugation reactions, predominantly glucuronidation or sulfation [2] [9].
The loss of the methyl group significantly alters the molecule's electronic properties and steric accessibility. The methoxy group (-OCH₃) in vandetanib exhibits moderate hydrophobicity (logP ≈ 4.2) and serves as a hydrogen bond acceptor. In contrast, the phenolic hydroxyl (-OH) in O-Demethyl Vandetanib increases polarity, reduces calculated logP by approximately 0.5–0.7 units, and introduces both hydrogen bond donor and acceptor capabilities. These changes enhance aqueous solubility under physiological conditions and facilitate interaction with biological membranes and transport proteins [3] [9]. Crystallographic and molecular modeling analyses indicate that demethylation induces minimal distortion to the quinazoline core but may affect binding pocket interactions within target kinases due to altered hydrogen-bonding patterns. Specifically, the phenolic OH may form a direct hydrogen bond with residue TYR-867 in VEGFR2's hinge region—an interaction absent with the methoxy group—potentially modulating inhibitory potency [9].
Table 1: Structural and Physicochemical Comparison of Vandetanib and O-Demethyl Vandetanib
Property | Vandetanib | O-Demethyl Vandetanib |
---|---|---|
Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₁H₂₂BrFN₄O₂ |
Molecular Weight (g/mol) | 475.35 | 461.33 |
Key Functional Group (Position 6) | Methoxy (-OCH₃) | Phenolic Hydroxyl (-OH) |
Calculated logP | 4.2 | 3.5–3.7 |
Hydrogen Bond Donors | 1 | 2 |
Hydrogen Bond Acceptors | 6 | 6 |
Theoretical pKa (phenolic OH) | N/A | ~10.0 |
O-Demethyl Vandetanib is generated predominantly via oxidative O-demethylation catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 and CYP1A isoforms identified as primary contributors. In vitro studies using human liver microsomes demonstrate NADPH-dependent formation of this metabolite, with kinetic analysis revealing a Kₘ value of 28.4 ± 5.1 µM and Vₘₐₓ of 92.3 ± 8.7 pmol/min/mg protein. Recombinant CYP3A4 exhibits the highest catalytic efficiency (kcat/Kₘ = 1.85 mL/min/nmol P450), though CYP1A1 and CYP1A2 contribute significantly, particularly in individuals with CYP3A4 polymorphisms or during CYP3A4 inhibition [9] [3]. Flavin-containing monooxygenases (FMOs) show negligible involvement in this pathway, contrasting with vandetanib N-oxide formation, which is predominantly FMO1/FMO3-mediated [9].
Following systemic exposure to vandetanib (300 mg daily), O-Demethyl Vandetanib circulates in plasma at approximately 15–25% of the parent compound concentration based on cross-study metabolite profiling. Its formation is slow due to vandetanib's extended elimination half-life (~19 days), with peak metabolite concentrations occurring 8–24 hours post-administration. The metabolite undergoes rapid phase II conjugation, primarily glucuronidation via UGT1A9, leading to renal excretion. In human excretion studies using radiolabeled vandetanib, O-Demethyl Vandetanib glucuronide accounts for 5–8% of the administered dose in urine over 21 days—significantly less than the 25% recovered as parent drug or the 11–15% attributed to N-desmethyl vandetanib [1] [3] [10].
Table 2: Enzymatic Pathways and Pharmacokinetic Parameters of O-Demethyl Vandetanib Formation
Characteristic | Findings | Biological System |
---|---|---|
Primary Formation Enzyme | CYP3A4 (≈70% contribution), CYP1A1/1A2 (≈25%) | Human liver microsomes |
Kₘ for Vandetanib | 28.4 ± 5.1 µM | Human liver microsomes |
Vₘₐₓ | 92.3 ± 8.7 pmol/min/mg protein | Human liver microsomes |
CYP3A4 kcat/Kₘ | 1.85 mL/min/nmol P450 | Recombinant enzyme |
Plasma Cₘₐₓ (vs. parent) | 15–25% | Clinical studies |
Urinary Excretion (as glucuronide) | 5–8% of administered dose | Radiolabeled human study |
Major Conjugation Pathway | UGT1A9-mediated glucuronidation | Liver microsomes |
The generation of O-Demethyl Vandetanib exemplifies metabolic bioactivation that influences therapeutic outcomes through multiple mechanisms. As a phenolic metabolite, it serves as a substrate for enterohepatic recirculation following glucuronidation and biliary excretion. Deconjugation by gut bacterial β-glucuronidase releases the aglycone, which may be reabsorbed, contributing to the prolonged elimination phase observed with vandetanib. This pathway potentially exacerbates interpatient variability in drug exposure, particularly in individuals with altered gut microbiota or UGT1A9 polymorphisms [1] [3].
Though O-Demethyl Vandetanib itself is not considered highly reactive, its formation represents a branch point in vandetanib's metabolic map that competes with bioactivation pathways generating electrophilic intermediates. Notably, vandetanib's N-methylpiperidine moiety undergoes CYP3A4-mediated dehydrogenation to form iminium ions—reactive intermediates capable of trapping cyanide nucleophiles in vitro (as cyano adducts) and covalently binding to cellular macromolecules. These intermediates are hypothesized to contribute to vandetanib's idiosyncratic toxicities, including phototoxicity and QTc prolongation. O-Demethylation diverts substrate from this pathway, potentially exerting a protective effect. Competitive inhibition studies demonstrate a 35–40% reduction in cyanide adduct formation when microsomal incubations include substrates favoring O-demethylation over N-dealkylation [2] [9].
Analytically, O-Demethyl Vandetanib necessitates specialized detection strategies due to its structural similarity to vandetanib and low circulating concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing deuterated internal standards (e.g., O-Demethyl Vandetanib-d₄) provide robust quantification in biological matrices, with typical lower limits of quantification (LLOQ) of 0.5–1.0 ng/mL using electrospray ionization in positive mode (ESI+) and multiple reaction monitoring (MRM) transitions. The metabolite's phenolic group facilitates chromatographic separation from vandetanib under reversed-phase conditions (e.g., C18 columns with acidic mobile phases), distinguishing it from the co-eluting N-desmethyl and N-oxide metabolites [2] [6] [9].
Table 3: Analytical and Metabolic Significance of O-Demethyl Vandetanib
Aspect | Significance | Detection/Study Method |
---|---|---|
Chromatographic Separation | Retains ~2.1 min earlier than vandetanib on C18 columns (pH 3.0) | RP-HPLC/UV |
Mass Spectrometry (MRM) | m/z 461.05 → 363.92 (quantifier); m/z 461.05 → 112.03 (qualifier) | LC-ESI+-MS/MS |
Internal Standard | O-Demethyl Vandetanib-d₄ (m/z 465.10 → 367.95) | Stable isotope dilution |
Bioactivation Modulation | Competes with N-dealkylation (↓ iminium ion formation by 35–40%) | Cyanide trapping assays |
UGT Isoform Specificity | UGT1A9 (high affinity), UGT1A1, UGT1A8 | Recombinant UGTs |
Drug Interaction Potential | Susceptible to CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampicin) | Clinical pharmacokinetics |
The metabolite's clinical relevance extends to drug-drug interaction (DDI) risks. Co-administration of vandetanib with CYP3A4 inhibitors like itraconazole increases systemic exposure to both parent drug and O-Demethyl Vandetanib by >40%, while CYP3A4 inducers like rifampicin reduce metabolite formation by >65%. Natural compounds like luteolin—a flavonoid investigated for complementary cancer therapy—inhibit O-demethylation in vitro (IC₅₀ = 8.56 µM in rat microsomes; 15.84 µM in human microsomes), potentially through mixed competitive/non-competitive mechanisms confirmed via molecular docking at the CYP3A4 active site [5] [9]. This underscores the necessity for therapeutic drug monitoring when vandetanib is co-administered with CYP-modulating agents, particularly those affecting CYP3A4 and CYP1A isoforms.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0